2,3-Dichloroanthracene

Description

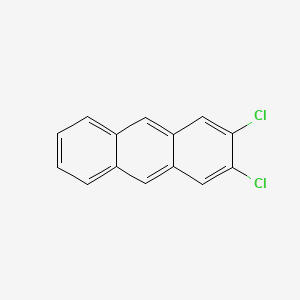

2,3-Dichloroanthracene (2,3-Cl₂Ant) is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) with two chlorine atoms substituted at the 2- and 3-positions of the anthracene backbone. It is primarily studied in environmental chemistry due to its presence as an atmospheric pollutant and its persistence in ecosystems. Analytical methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS), have been developed to detect 2,3-Cl₂Ant in bulk deposition samples, where it is identified by specific mass transitions (e.g., m/z 246.0 → 176.1) and retention times (43.2 min) .

Properties

CAS No. |

613-07-0 |

|---|---|

Molecular Formula |

C14H8Cl2 |

Molecular Weight |

247.1 g/mol |

IUPAC Name |

2,3-dichloroanthracene |

InChI |

InChI=1S/C14H8Cl2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H |

InChI Key |

NRMXAJPZWJTBKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

2,3-Dichloroanthracene can be synthesized through several methods. One common synthetic route involves the chlorination of anthracene. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial production methods for this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2,3-Dichloroanthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for these transformations.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,3-Dichloroanthracene serves as a precursor for synthesizing more complex polycyclic aromatic compounds. Its structure allows researchers to study substitution patterns and reactivity in aromatic systems.

Applications:

- Synthesis of Dyes and Pigments: The compound is used to create various dyes due to its vibrant color properties.

- Organic Semiconductors: It is explored for applications in organic light-emitting diodes (OLEDs) due to its photophysical characteristics.

Biology

Research into the biological activity of this compound has revealed its potential as a therapeutic agent. Its interaction with biological systems can provide insights into its efficacy against various diseases.

Biological Activities:

- Antimicrobial Properties: Studies have shown that this compound exhibits significant antimicrobial activity against several bacterial strains.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes involved in cancer and neurodegenerative diseases.

Medicine

In medicinal chemistry, derivatives of this compound are being studied for their anticancer properties. The compound's ability to generate reactive oxygen species (ROS) contributes to its potential as an anticancer agent.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound reduced cell viability in human cancer cell lines significantly at concentrations ranging from 10 to 50 µM over 24-48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating its potential role in cancer therapy through apoptosis induction.

Mechanism of Action

The mechanism by which 2,3-Dichloroanthracene exerts its effects depends on the specific application. In chemical reactions, the chlorine atoms can act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound’s aromatic structure allows it to interact with various molecular targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Dichloroanthracenes

Biological Activity

2,3-Dichloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential biological effects. This compound has garnered attention in various fields, including toxicology and pharmacology, due to its cytotoxic properties and implications in cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₄H₈Cl₂

- Molecular Weight : 267.12 g/mol

- CAS Number : 612-10-6

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its biological activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.5 | Induction of apoptosis via mitochondrial pathways |

| HeLa (Cervical Cancer) | 2.0 | DNA intercalation and topoisomerase inhibition |

| A549 (Lung Cancer) | 3.5 | Reactive oxygen species (ROS) generation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is primarily mediated through mitochondrial dysfunction and the activation of caspases.

- DNA Intercalation : As a polycyclic aromatic hydrocarbon, this compound can intercalate into DNA strands, disrupting replication and transcription processes. This mechanism contributes to its cytotoxic effects.

- Oxidative Stress : The generation of reactive oxygen species (ROS) upon exposure to this compound leads to oxidative damage in cellular components, further promoting cell death.

Case Studies

A review of literature reveals several case studies that illustrate the biological implications of this compound:

- Study on MCF-7 Cells :

- Pulmonary Toxicity Assessment :

- Comparative Analysis with Other Anthracenes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.